molecular formula C7H16N2O3S B1272025 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol CAS No. 72388-13-7

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol

Cat. No. B1272025
CAS RN: 72388-13-7
M. Wt: 208.28 g/mol
InChI Key: MJHXGCHBEBSXQK-UHFFFAOYSA-N
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Description

The compound 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol is a derivative of piperazine, which is a chemical structure known for its versatility in forming various compounds with potential biological activities. Piperazine derivatives are synthesized through reactions involving piperazine as a core structure, which can be further modified to introduce different functional groups. The abstracts provided do not directly discuss 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, but they do provide insights into the synthesis and properties of related piperazine compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of piperazine with other chemical entities. For instance, the interaction of piperazine with 4,4′-sulfonyldiphenol in methanol yields a salt with a channel structure, demonstrating the ability of piperazine to form complex structures through hydrogen bonding . Another synthesis approach involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, optimized for reaction time, temperature, and raw material ratio, to produce a piperazine derivative with a high yield of 88.5% . These methods highlight the reactivity of piperazine and its derivatives under various conditions, which is likely applicable to the synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can engage in multiple hydrogen-bonding interactions. In the case of the self-assembled channel structure, the piperazine cations act as hydrogen-bond donors, forming stacks that enclose channels . This ability to participate in hydrogen bonding is a key feature of piperazine chemistry and is expected to influence the molecular structure and properties of 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on the functional groups attached to the piperazine core. The abstracts do not provide specific reactions for 2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol, but they do mention the use of catalysts such as SO4^2−/Y2O3 in the synthesis of piperazine derivatives, which suggests that catalysis is an important aspect of piperazine chemistry . The reactivity of the piperazine ring and its derivatives can be exploited to synthesize compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the substituents attached to the piperazine ring. For example, the self-assembled channel structure formed by the interaction of piperazine with 4,4′-sulfonyldiphenol indicates that piperazine derivatives can exhibit unique structural properties . Additionally, the optimization of synthesis parameters such as reaction time and temperature suggests that the physical properties of piperazine derivatives can be finely tuned . The biological evaluation of piperazine derivatives also indicates that these compounds can have significant antimicrobial activities, which is a valuable chemical property .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : The compound is used in the synthesis of a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
  • Method : The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
  • Results : The novel compound is obtained in good yield via a three-step protocol .

Biological Potential of Indole Derivatives

  • Field : Pharmaceutical Sciences
  • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
  • Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : The compound has been used to synthesize derivatives that showed significant antiproliferative activity against human cancer cell lines.
  • Results : This indicates its potential as a precursor in developing anticancer agents.

Modulation of Pharmacokinetic Properties

  • Field : Pharmaceutical Sciences
  • Application : Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
  • Method : The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
  • Results : Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Potential Treatments for Neurological Diseases

  • Field : Neurology
  • Application : The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
  • Results : This indicates its potential as a precursor in developing treatments for neurological diseases .

Antibacterial Activity

  • Field : Pharmaceutical Sciences
  • Application : The compound has been used to synthesize derivatives that exhibited good antibacterial activity .
  • Results : This indicates its potential as a precursor in developing antibacterial agents .

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHXGCHBEBSXQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376202
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol

CAS RN

72388-13-7
Record name 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Piperazin-1-yl-ethanol (1.30 g, 1.0 mmol) and triethylamine (2.8 mL, 2 mmol) were dissolved in methylene chloride (20 mL). The solution was cooled to 0° C. and methanesulfonyl chloride (0.78 mL, 1 mmol) was added dropwise. The mixture was warmed to r.t., and the solvent was removed under reduced pressure. The residue was purified via silica gel chromatography (10% methanol in ethyl acetate) to afford the title compound (1.0 g, 48%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Yield
48%

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